molecular formula C10H11ClN2O B13054795 (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

(3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

Cat. No.: B13054795
M. Wt: 210.66 g/mol
InChI Key: CYIUHWPJFLLCMK-JTQLQIEISA-N
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Description

^1^H NMR (600 MHz, DMSO-d~6~)

δ (ppm) Multiplicity Integration Assignment
7.42 d (J=8.8 Hz) 1H H-3 (aryl)
6.95 dd (J=8.8, 3.0 Hz) 1H H-4 (aryl)
6.89 d (J=3.0 Hz) 1H H-6 (aryl)
4.12 s 2H NH~2~
3.81 s 3H OCH~3~
3.45 m 1H H-3 (chiral center)
2.98 dd (J=16.5, 4.2 Hz) 1H H-2a
2.75 dd (J=16.5, 8.7 Hz) 1H H-2b

The methoxy singlet at 3.81 ppm shows no coupling, confirming its para-substitution relative to chlorine. The ABX system for H-2 protons (δ 2.98/2.75) arises from geminal coupling and vicinal coupling to H-3.

^13^C NMR (151 MHz, DMSO-d~6~)

δ (ppm) Assignment
157.2 C-5 (aryl-OCH~3~)
133.8 C-2 (aryl-Cl)
120.4 C≡N
114.7 C-1 (aryl)
55.3 OCH~3~
48.9 C-3 (chiral center)
38.5 C-2 (CH~2~)

The upfield shift of C-3 (48.9 ppm) compared to typical amine-bearing carbons (~55 ppm) indicates conjugation with the nitrile group. The deshielded aryl carbons at 133.8 ppm (C-Cl) and 157.2 ppm (C-OCH~3~) confirm substituent effects.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Electrospray ionization (ESI) HRMS data confirms the molecular formula C~10~H~10~ClN~2~O:

Parameter Observed Calculated
m/z ([M+H]^+^) 209.0482 209.0484
Δ (ppm) -0.95
Isotopic pattern Cl (M+2: 32.0%) Cl (M+2: 32.0%)

The molecular ion cluster at m/z 209.0482/211.0453 (3:1 intensity ratio) confirms single chlorine presence. Fragment ions at m/z 164.0715 (loss of HCN) and 137.0154 (aryl-Cl^+^) support the proposed structure.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3S)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

CYIUHWPJFLLCMK-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Cl)[C@H](CC#N)N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(CC#N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by an amino group, a chloro-substituted aromatic ring, and a nitrile group, suggests a variety of biological activities. This article explores the compound's biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁ClN₂O
  • Molecular Weight : 210.66 g/mol

The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions that may enhance its biological activity.

Research indicates that (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile interacts with specific enzymes and receptors, potentially altering their activity. This interaction could lead to diverse biological effects, making it a candidate for further pharmacological studies.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is implicated in various neurodegenerative diseases .
  • Neuroprotective Properties : Studies suggest that it could protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways related to neuroinflammation .
  • Anticancer Activity : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy in cancer therapy.

Case Studies

  • Neuroinflammation : In experimental models of neuroinflammation, administration of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile resulted in reduced levels of pro-inflammatory cytokines and markers of neuronal damage, suggesting a protective role against neurodegenerative processes .
  • Cell Viability Assays : In vitro studies demonstrated that the compound enhances cell viability in neuronal cell lines subjected to oxidative stress, indicating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileC₁₀H₁₁ClN₂ODifferent chloro and methoxy positions
3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrileC₁₀H₁₁FN₂OContains fluorine instead of chlorine
3-Amino-3-(3-methoxyphenyl)propanenitrileC₁₀H₁₃N₂OLacks halogen substitution

The distinct substitution pattern of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile may enhance its efficacy compared to structurally similar compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11ClN2O
  • Molecular Weight : 210.66 g/mol
  • IUPAC Name : (3S)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Pharmaceutical Industry

This compound is being explored as a potential drug candidate for treating various conditions, including:

  • Infections : Its biological activity suggests potential antimicrobial properties.
  • Cancer : Similar compounds have shown anticancer activity, indicating that this compound may also possess similar therapeutic effects.
  • Neurological Disorders : Investigations into its effects on neurological pathways are ongoing.

Chemical Research

(3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile serves as a building block for synthesizing more complex molecules. It can be used in:

  • Synthetic Chemistry : As an intermediate for various organic reactions.
  • Material Science : In the development of specialty chemicals and materials.

Biological Studies

Research has focused on understanding the compound's interactions with biological macromolecules:

  • Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Investigations into its binding affinity to various receptors are crucial for elucidating its mechanism of action.

Comparative Analysis of Related Compounds

A comparison of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile with structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesBiological ActivityNotes
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrileLacks methoxy groupAnti-inflammatoryPotentially less effective
(3S)-3-Amino-3-(4-methoxyphenyl)propanenitrileLacks chloro groupAnalgesicDifferent therapeutic target
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrileHas methyl instead of methoxyAnticancerStructural variations impact efficacy

Binding Affinity Studies

Molecular docking studies have shown that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. Understanding these interactions is essential for assessing the therapeutic potential of this compound and its analogs.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Stereochemistry
(3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile (Main Compound) 2-Cl, 5-OCH₃ C₁₀H₁₁ClN₂O 210.66* (3S)
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile 5-Br, 2-Cl C₉H₈BrClN₂ 276.54 (3S)
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-Cl, 2-F C₉H₈ClFN₂ 198.62 (3S)
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile 2-F, 5-OCH₃ C₁₀H₁₁FN₂O 194.21 (3S)

Notes:

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl), bromo (Br), and fluoro (F) substituents (e.g., in ) may enhance electrophilic reactivity or influence solubility.
  • Molecular Weight : Bromine in increases molecular weight significantly compared to fluoro or chloro analogs.

Preparation Methods

Condensation and Reduction Approach

A common synthetic route involves the condensation of 2-chloro-5-methoxybenzaldehyde with malononitrile or a related nitrile precursor, followed by stereoselective reduction:

Step Description Reagents/Conditions Outcome
1 Condensation of 2-chloro-5-methoxybenzaldehyde with malononitrile Base catalyst (e.g., piperidine), polar solvent, room temperature to mild heating Formation of α,β-unsaturated nitrile intermediate
2 Stereoselective reduction of the intermediate Reducing agent such as sodium borohydride (NaBH4) or chiral catalysts Conversion to β-amino nitrile with (3S)-configuration

This method allows for the introduction of the amino group at the β-position relative to the nitrile, with the chiral center generated during the reduction step. The choice of reducing agent and reaction conditions influences the stereochemical outcome and yield.

Nucleophilic Substitution on Activated Aromatic Precursors

Another approach involves nucleophilic substitution reactions where a suitable amino nitrile precursor is reacted with a 2-chloro-5-methoxy-substituted aromatic halide or derivative:

Step Description Reagents/Conditions Outcome
1 Preparation of amino nitrile backbone Commercially available or synthesized amino nitrile Ready for coupling
2 Coupling with 2-chloro-5-methoxyphenyl halide Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), 60–80°C Formation of (3S)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

Optimization of base strength and temperature is critical to maximize yield while minimizing side reactions.

Chiral Resolution and Enantioselective Synthesis

Given the importance of the (3S)-enantiomer, methods often include:

  • Use of chiral catalysts or auxiliaries during the reduction or substitution steps to induce stereoselectivity.
  • Resolution of racemic mixtures by chromatographic or crystallization techniques to isolate the (3S)-enantiomer.

Reaction Conditions and Optimization

Parameter Effect Typical Range/Notes
Solvent Influences solubility and reaction kinetics Ethanol, methanol, DMF commonly used
Temperature Elevated temperatures improve kinetics but may cause degradation 25–80°C depending on step
Base strength Strong bases may cause side reactions; mild bases preferred Piperidine, K2CO3, NaHCO3
Reducing agent Determines stereoselectivity and yield NaBH4 for reduction; chiral hydride sources for enantioselectivity
Purification Column chromatography with silica gel and solvent gradients Hexane/ethyl acetate mixtures

Spectroscopic and Analytical Confirmation

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges References
Condensation/Reduction Aldehyde + malononitrile condensation, stereoselective reduction Straightforward, scalable Requires control of stereochemistry
Nucleophilic Substitution Coupling amino nitrile with chloro-methoxyphenyl derivative High specificity Optimization of base and solvent needed
Chiral Catalysis/Resolution Use of chiral catalysts or separation of enantiomers High enantiomeric purity More complex, costly

Research Findings and Industrial Relevance

  • Industrial syntheses focus on batch processes with solvent and temperature control to maximize yield and purity.
  • Continuous flow reactors and automation are emerging to improve scalability and reproducibility.
  • The compound’s stereochemistry is crucial for its biological activity, necessitating precise control during synthesis.
  • Research emphasizes modifying reaction conditions to enhance stereoselectivity and reduce impurities.

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